molecular formula C12H19N3O5 B15091020 3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,4a,5,6,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,7-dione

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,4a,5,6,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,7-dione

Cat. No.: B15091020
M. Wt: 285.30 g/mol
InChI Key: AAQAFDHRAIMDNP-AEKAZAOJSA-N
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Description

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,4a,5,6,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,7-dione is a complex organic compound with significant importance in various scientific fields This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,4a,5,6,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,7-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature ranges, and pH adjustments to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,4a,5,6,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of analogs with different functional groups .

Scientific Research Applications

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,4a,5,6,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,7-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,4a,5,6,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H19N3O5

Molecular Weight

285.30 g/mol

IUPAC Name

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,4a,5,6,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,7-dione

InChI

InChI=1S/C12H19N3O5/c16-5-8-7(17)3-10(20-8)15-4-6-1-2-9(18)13-11(6)14-12(15)19/h6-8,10-11,16-17H,1-5H2,(H,13,18)(H,14,19)/t6?,7-,8+,10+,11?/m0/s1

InChI Key

AAQAFDHRAIMDNP-AEKAZAOJSA-N

Isomeric SMILES

C1CC(=O)NC2C1CN(C(=O)N2)[C@H]3C[C@@H]([C@H](O3)CO)O

Canonical SMILES

C1CC(=O)NC2C1CN(C(=O)N2)C3CC(C(O3)CO)O

Origin of Product

United States

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